diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a naphthyl group and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol and a strong acid catalyst to form the diethyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group and ester functionalities can play a role in binding interactions and the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
- Diethyl 3-methyl-5-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
Uniqueness
Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C24H23NO5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-4-29-23(27)20-15(3)21(24(28)30-5-2)31-22(20)25-19(26)14-13-17-11-8-10-16-9-6-7-12-18(16)17/h6-14H,4-5H2,1-3H3,(H,25,26)/b14-13+ |
InChI Key |
OQLSDRLSZARLDT-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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